molecular formula C25H17BrO4 B14958440 3-(4-bromophenyl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one

3-(4-bromophenyl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B14958440
M. Wt: 461.3 g/mol
InChI Key: WGRKIKVMGHKBHN-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by the presence of bromophenyl and methoxyphenyl groups attached to a furochromene core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furochromene core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 4-bromophenyl and 4-methoxyphenyl derivatives.

    Introduction of the bromophenyl and methoxyphenyl groups: This step involves the use of bromination and methoxylation reactions under controlled conditions.

    Final assembly: The final step involves the coupling of the intermediate products to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-Bromophenyl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with receptors: Modulating receptor activity to produce therapeutic effects.

    Affecting signaling pathways: Influencing cellular signaling pathways to alter cell behavior.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-7-diethylamino-chromen-2-one
  • 4-(4-Methoxyphenyl)-3-buten-2-one

Uniqueness

3-(4-Bromophenyl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific structural features, such as the combination of bromophenyl and methoxyphenyl groups attached to a furochromene core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H17BrO4

Molecular Weight

461.3 g/mol

IUPAC Name

3-(4-bromophenyl)-5-(4-methoxyphenyl)-9-methylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C25H17BrO4/c1-14-24-21(22(13-29-24)16-3-7-17(26)8-4-16)11-20-19(12-23(27)30-25(14)20)15-5-9-18(28-2)10-6-15/h3-13H,1-2H3

InChI Key

WGRKIKVMGHKBHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC=C3C4=CC=C(C=C4)Br)C(=CC(=O)O2)C5=CC=C(C=C5)OC

Origin of Product

United States

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